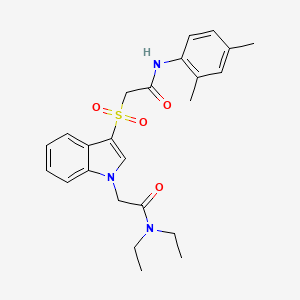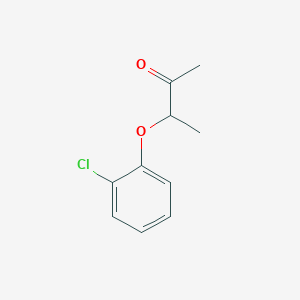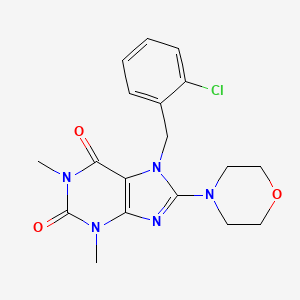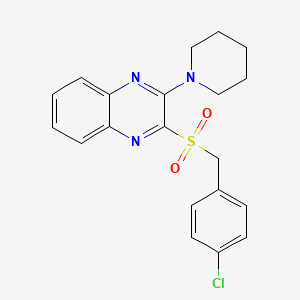![molecular formula C17H22N4O3S B2358393 8-oxo-7-[2-(4-éthylpipérazin-1-yl)éthyl]-6-sulfanylidène-5H-[1,3]dioxolo[4,5-g]quinazoline CAS No. 689228-51-1](/img/structure/B2358393.png)
8-oxo-7-[2-(4-éthylpipérazin-1-yl)éthyl]-6-sulfanylidène-5H-[1,3]dioxolo[4,5-g]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality 7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
La structure unique du composé suggère un potentiel en tant qu’agent anticancéreux. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, en particulier celles résistantes à la chimiothérapie conventionnelle. Des études préliminaires indiquent qu’il pourrait interférer avec la prolifération cellulaire, induire l’apoptose et inhiber la croissance tumorale .
Activité anti-inflammatoire
L’inflammation joue un rôle crucial dans diverses maladies. Ce composé a montré des propriétés anti-inflammatoires en modulant les voies clés impliquées dans les réponses immunitaires. Il pourrait être exploré comme un nouveau candidat médicament anti-inflammatoire .
Effets neuroprotecteurs
Compte tenu de sa ressemblance structurelle avec les dérivés de la quinazoline, ce composé pourrait avoir des effets neuroprotecteurs. Les chercheurs ont étudié son impact sur les cellules neuronales, suggérant des applications potentielles dans les maladies neurodégénératives comme la maladie d’Alzheimer et la maladie de Parkinson .
Activité antimicrobienne
La fraction thioacétique de ce composé pourrait contribuer à ses propriétés antimicrobiennes. Des recherches ont exploré son efficacité contre les bactéries, les champignons et même les souches résistantes aux médicaments. Des recherches supplémentaires sont nécessaires pour comprendre son mécanisme d’action et optimiser sa puissance .
Applications cardiovasculaires
Certaines études ont suggéré des avantages cardiovasculaires. Le composé peut influencer le tonus vasculaire, l’agrégation plaquettaire ou le métabolisme des lipides. Les chercheurs étudient son potentiel dans la gestion de l’hypertension, de la thrombose et d’autres affections cardiovasculaires .
Biologie chimique et conception de médicaments
Les chercheurs ont utilisé ce composé comme échafaudage pour concevoir de nouvelles molécules. En modifiant sa structure, ils visent à créer des dérivés avec des propriétés pharmacologiques améliorées. Sa polyvalence en fait un élément précieux en biologie chimique et en découverte de médicaments .
Propriétés
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-2-19-3-5-20(6-4-19)7-8-21-16(22)12-9-14-15(24-11-23-14)10-13(12)18-17(21)25/h9-10H,2-8,11H2,1H3,(H,18,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIMRSPNXFNKPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2358315.png)
![1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2358318.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)
![7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358321.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)


![(E)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2358327.png)
![N-(3-fluorophenyl)-2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2358329.png)

